molecular formula C8H10N2O2S B1532279 2-(Pyrrolidin-1-yl)thiazole-4-carboxylic acid CAS No. 921076-45-1

2-(Pyrrolidin-1-yl)thiazole-4-carboxylic acid

Cat. No.: B1532279
CAS No.: 921076-45-1
M. Wt: 198.24 g/mol
InChI Key: KALABIYZPKXBEJ-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)thiazole-4-carboxylic acid is a heterocyclic organic compound featuring a pyrrolidine ring fused to a thiazole ring, which is further substituted with a carboxylic acid group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with thiazole-4-carboxylic acid and pyrrolidine.

  • Reaction Conditions: The reaction involves nucleophilic substitution where pyrrolidine attacks the thiazole ring under acidic or basic conditions.

  • Industrial Production Methods: Large-scale production may involve continuous flow reactors to ensure consistent quality and yield.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be oxidized to form its corresponding acid anhydride or ester.

  • Reduction: The thiazole ring can undergo reduction to form thiazolidine derivatives.

  • Substitution: The pyrrolidine ring can be substituted with various alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Using reducing agents like lithium aluminum hydride.

  • Substitution: Using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Thiazole-4-carboxylic acid anhydride or ester.

  • Reduction: Thiazolidine derivatives.

  • Substitution: Alkylated or arylated pyrrolidine derivatives.

Scientific Research Applications

2-(Pyrrolidin-1-yl)thiazole-4-carboxylic acid has diverse applications:

  • Chemistry: Used as a building block in organic synthesis.

  • Biology: Investigated for its potential biological activity, including antimicrobial properties.

  • Medicine: Studied for its pharmacological properties, such as potential use in drug development.

  • Industry: Employed in the synthesis of various chemical products.

Comparison with Similar Compounds

  • Thiazole derivatives: Similar heterocyclic compounds with varying substituents.

  • Pyrrolidine derivatives: Compounds featuring pyrrolidine rings with different functional groups.

Uniqueness: 2-(Pyrrolidin-1-yl)thiazole-4-carboxylic acid is unique due to its specific combination of pyrrolidine and thiazole rings, which imparts distinct chemical and biological properties compared to other similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovative research and development in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c11-7(12)6-5-13-8(9-6)10-3-1-2-4-10/h5H,1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALABIYZPKXBEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of ethyl 2-chlorothiazole-4-carboxylate (500 mg, 2.6 mmol), pyrrolidine (210 mg, 2.98 mmol) and diethylisopropyl amine (1 mL) in p-dioxane (5 mL) was heated to 60° C. for 2 h. After cooling to room temperature, the solvent was concentrated in vacuo and the residue purified by flash chromatography (SiO2, 2 to 5% MeOH in CH2Cl2 as eluent) to give the desired compound as a foam (400 mg, 68% yield, which was used directly for the next step). MS: (ES) m/z 227.1 (M+H+).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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